![molecular formula C20H27N3O3 B7451748 Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate, also known as EMAQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. EMAQ belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate is not fully understood. However, it is believed that Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate inhibits the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has also been shown to have anti-inflammatory and anti-oxidant effects. Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes in vitro.
実験室実験の利点と制限
One of the main advantages of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further drug development. However, Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate. One area of interest is the development of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate and its effects on different cell types.
合成法
The synthesis of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate involves the reaction of 8-methyl-4-aminoquinoline-3-carboxylic acid with 3-morpholinopropylamine, followed by esterification with ethanol. The resulting compound is a white crystalline solid with a melting point of 163-165°C.
科学的研究の応用
Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
ethyl 8-methyl-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-26-20(24)17-14-22-18-15(2)6-4-7-16(18)19(17)21-8-5-9-23-10-12-25-13-11-23/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGPKPFDLLBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

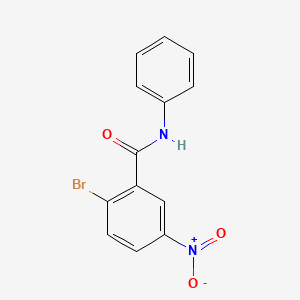
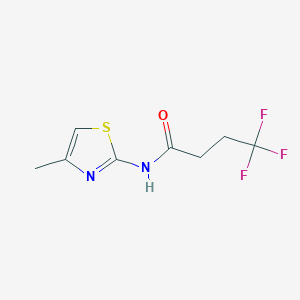
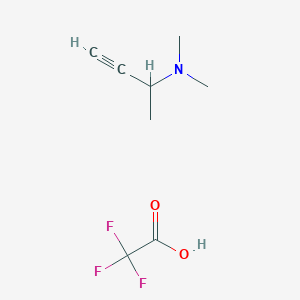
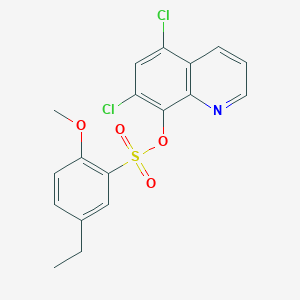
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)
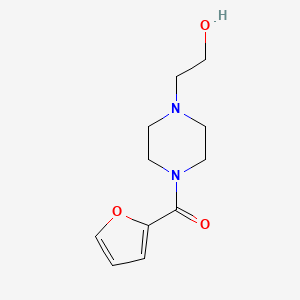
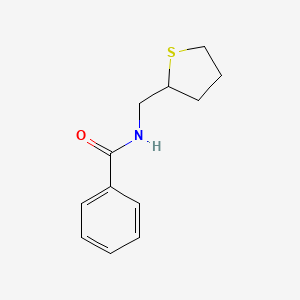

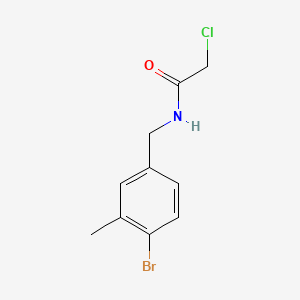
![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)

![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)